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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)prop-1-yne

Cat. No.: B1602087

Abstract: This technical guide provides a comprehensive overview of 3-(2-
Methoxyethoxy)prop-1-yne, CAS Number 31995-08-1, a bifunctional reagent of significant
utility in modern medicinal chemistry and materials science. The document details its
physicochemical properties, provides a field-proven protocol for its synthesis via the Williamson
ether synthesis, outlines its characteristic spectroscopic signature, and explores its primary
applications as a hydrophilic linker in bioconjugation and drug discovery, particularly in
copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) reactions. This guide is intended for
researchers, chemists, and drug development professionals seeking to leverage this versatile
building block in their synthetic workflows.

Chemical Identity and Physicochemical Properties

3-(2-Methoxyethoxy)prop-1-yne is a small molecule featuring a terminal alkyne for covalent
modification and a hydrophilic methoxyethoxy group. This unique combination makes it an
important tool for introducing a PEG-like spacer that can enhance the agueous solubility and
pharmacokinetic profile of target molecules.[1] Its core identifiers and computed
physicochemical properties are summarized below.

Table 1: Chemical Identifiers
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Identifier Value Source
CAS Number 31995-08-1 [21[3][41[5]
IUPAC Name ;;T(j;g:;/i(pmp'z'yn'1' [5]
Molecular Formula CeH1002 [2][3]
Molecular Weight 114.14 g/mol [3114]
Canonical SMILES COCCOCCH#C [2][6]
InChiKey QBAUXHLFPCHTQH- A1)

UHFFFAOYSA-N

Tahle 2- Phyqirn(‘hpmiral & Cnmputpd Pmpprtipq
Property Value Source

Pale-yellow to Yellow-brown

Physical Form Liquid [4]
Hydrogen Bond Acceptors 2 [2][3]
Hydrogen Bond Donors 0 [2][3]
Rotatable Bond Count 4 [2][3]
Topological Polar Surface Area

(TPSA) 18.5 A2 [3][7]
LogP (Computed) 0.283 [2][3]
Purity Typically 295% - 97% [3114]

Synthesis and Purification

The most direct and reliable method for preparing 3-(2-Methoxyethoxy)prop-1-yne is the
Williamson ether synthesis.[8] This classic SN2 reaction provides an efficient means of forming
the ether linkage from readily available starting materials.[9]

2.1. Synthetic Principle and Rationale
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The synthesis involves the reaction of a deprotonated alcohol (alkoxide) with a primary alkyl
halide.[8] For this specific target, two disconnection pathways are theoretically possible.
However, the most strategically sound approach involves the reaction of 2-methoxyethanol with
a propargy! halide (e.g., propargyl bromide).

Causality: This pathway is preferred because it utilizes a primary, unhindered electrophile
(propargyl bromide). The SN2 mechanism is highly sensitive to steric hindrance at the
electrophilic carbon.[9] Using a primary halide ensures a higher reaction rate and minimizes the
competing E2 elimination side reaction, which would be a significant issue if a more sterically
hindered halide were used.[10] The alkoxide is generated in situ using a strong, non-
nucleophilic base like sodium hydride (NaH), which irreversibly deprotonates the alcohol to
drive the reaction forward.[10]

Diagram 1: Williamson Ether Synthesis of 3-(2-
Methoxyethoxy)prop-1-yne

Step 1: Deprotonation

2-Methoxyethanol Sodium Hydride (NaH) THF (solvent)

Step 2: SN2 Attack

Sodium 2-methoxyethoxide
(Alkoxide Intermediate)

lforms

H2 (gas) 3-(2-Methoxyethoxy)prop-1-yne

Propargyl Bromide cluster_0 cluster_1

NaBr (salt)
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Caption: Reaction scheme for the synthesis of the target compound.

2.2. Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by trained
chemists in a suitable laboratory setting with appropriate safety precautions.

Reagents & Equipment:

e 2-Methoxyethanol

e Sodium hydride (60% dispersion in mineral oil)
o Propargyl bromide (80% solution in toluene)

e Anhydrous Tetrahydrofuran (THF)

» Saturated aqueous ammonium chloride (NH4Cl)
¢ Diethyl ether

e Magnesium sulfate (MgSQOa4)

e Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
» Rotary evaporator

Procedure:

o Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask under a nitrogen
atmosphere, add sodium hydride (e.g., 1.1 equivalents) washed with anhydrous hexanes to
remove mineral oil.

¢ Solvent Addition: Add 200 mL of anhydrous THF to the flask and cool the suspension to 0 °C
using an ice bath.
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 Alcohol Addition: Slowly add 2-methoxyethanol (1.0 equivalent) dropwise to the stirred
suspension via a dropping funnel over 30 minutes. Hydrogen gas will evolve.

o Expert Insight: The slow addition at O °C is crucial to control the exothermic reaction and
the rate of hydrogen evolution.

o Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture
to stir at room temperature for 1 hour to ensure complete deprotonation.

o Electrophile Addition: Re-cool the mixture to 0 °C and add propargyl bromide (1.1
equivalents) dropwise over 30 minutes.

e Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16
hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the
reaction by the slow, dropwise addition of saturated aqueous NH4Cl until gas evolution
ceases.

o Trustworthiness: Quenching with a weak acid like NH4Cl safely neutralizes any unreacted
NaH without causing violent decomposition.

o Work-up: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100
mL of water. Shake and separate the layers. Extract the agueous layer twice more with 50
mL portions of diethyl ether.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOu4, filter,
and concentrate the solvent using a rotary evaporator. The crude product can be purified by
fractional distillation under reduced pressure to yield the final product as a clear, pale-yellow
liquid.

Representative Spectroscopic Analysis

Confirming the structure and purity of the synthesized product is critical. The following are the
expected NMR and IR spectral characteristics for 3-(2-Methoxyethoxy)prop-1-yne.

e 'H NMR (400 MHz, CDCls):
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[e]

8 4.20 (d, J=2.4 Hz, 2H, -O-CH2-C=CH)

(¢]

0 3.68 (t, J=4.7 Hz, 2H, -O-CH2-CH2-OCH5s)

[¢]

0 3.55 (t, J=4.7 Hz, 2H, -O-CH2-CH2-OCH?3)

[¢]

8 3.39 (s, 3H, -OCHs)
o & 2.44 (t, J=2.4 Hz, 1H, -C=CH)
e 13C NMR (101 MHz, CDCls):

o §79.8 (-C=CH)

o

8 74.8 (-C=CH)

[¢]

& 71.2 (-O-CH2-CH2-OCHs)

[e]

5 69.1 (-O-CH2-CH2-OCHs)

[e]

& 59.0 (-OCHs)

o

0 58.5 (-O-CH2-C=CH)

e FT-IR (Neat, cm™1):
o ~3290 cm~1! (Terminal Alkyne, =C-H stretch)
o ~2900 cm~1 (Aliphatic C-H stretch)
o ~2120 cm~?! (Alkyne, C=C stretch)

o ~1100 cm~1 (Ether, C-O stretch)

Applications in Drug Discovery and Bioconjugation

The primary utility of 3-(2-Methoxyethoxy)prop-1-yne lies in its role as a bifunctional linker,
most notably in the Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC), the flagship
reaction of "click chemistry".[11][12]
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4.1. Role in Click Chemistry

The terminal alkyne group is a key patrticipant in the CUAAC reaction, where it reacts with an
azide-functionalized molecule to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[11]
This reaction is exceptionally robust, high-yielding, and tolerant of a wide range of functional
groups, making it ideal for late-stage diversification of drug candidates or for conjugating
molecules to biological macromolecules.[13]

Diagram 2: Application in a Drug Discovery Workflow

with Azide Group (R-N3) (Hydrophilic Linker) (e.g., CuSOa4 / Na-Ascorbate)

Molecule of Interest
[ (e.g., Drug Scaffold) ] E’,-(Z-Methoxyethoxy)prop-l-yna Cu(l) Catalyst

catalyzes

CUuAAC 'Click' Reaction

Final Conjugate
with Triazole Linkage and
Hydrophilic Spacer

Click to download full resolution via product page

Caption: Use of the title compound in a typical CUAAC reaction.

4.2. Strategic Advantages in Medicinal Chemistry

e Improved Physicochemical Properties: The methoxyethoxy moiety acts as a short, non-
immunogenic, hydrophilic spacer. Incorporating this linker can improve the aqueous solubility
and reduce the aggregation of parent molecules, which are critical challenges in drug
development.[1]

» Combinatorial Library Synthesis: The reliability of the click reaction allows for the rapid
synthesis of large libraries of compounds for high-throughput screening. By reacting a
common azide-containing core with a diverse set of alkynes (or vice versa), chemists can
efficiently explore structure-activity relationships (SAR).[11]
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e Bioconjugation: This linker can be used to attach small molecule drugs, imaging agents, or
probes to larger biomolecules like proteins or antibodies. The hydrophilic spacer helps to
preserve the native conformation and function of the biomolecule after conjugation.

Safety and Handling

3-(2-Methoxyethoxy)prop-1-yne is a flammable liquid and should be handled with appropriate
precautions.

e GHS Pictograms: GHS02 (Flame)[4]
e Hazard Statements: H225: Highly flammable liquid and vapor.[4]

» Handling: Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and
open flames. Use non-sparking tools and take precautionary measures against static
discharge.[4]

o Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.

[4]

o Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side
shields, and a flame-retardant lab coat.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling
this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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